Home > Products > Screening Compounds P47459 > MAGE-4 (230-239)
MAGE-4 (230-239) -

MAGE-4 (230-239)

Catalog Number: EVT-243599
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma-associated antigen 4; MAGE-4
Source

The MAGE-4 peptide is sourced from the MAGE-A4 protein, which is part of a family of cancer/testis antigens. These antigens are typically expressed in various tumors but not in normal tissues, making them promising targets for cancer immunotherapy. The specific sequence GVYDGREHTV is recognized by T cells presenting the HLA-A*02:01 molecule, facilitating targeted immune responses against tumor cells expressing this antigen .

Classification

MAGE-4 (230-239) falls under the classification of tumor-associated antigens and is categorized as a peptide epitope. It is specifically recognized by cytotoxic T lymphocytes, which play a crucial role in adaptive immunity against cancer cells.

Synthesis Analysis

Methods

The synthesis of MAGE-4 (230-239) typically involves solid-phase peptide synthesis techniques. The process often utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which allows for the stepwise assembly of amino acids into a peptide chain. Following synthesis, the peptides are purified using high-performance liquid chromatography to achieve a purity level exceeding 95% .

Technical Details

To create MAGE-4 (230-239), the following steps are generally involved:

  1. Amino Acid Assembly: Individual amino acids are sequentially added to a solid support.
  2. Fmoc Deprotection: The Fmoc protecting group is removed to allow for the next amino acid coupling.
  3. Coupling Reaction: Each amino acid is coupled using coupling reagents like HATU or DIC.
  4. Cleavage and Purification: Once assembled, the peptide is cleaved from the solid support and purified.
Molecular Structure Analysis

Structure

The molecular structure of MAGE-4 (230-239) consists of a linear sequence of amino acids that folds into a conformation suitable for binding to Major Histocompatibility Complex class I molecules. The specific sequence GVYDGREHTV allows it to fit into the binding groove of HLA-A*02:01.

Data

The molecular formula for MAGE-4 (230-239) can be derived from its amino acid composition, leading to its characterization as a small peptide with specific binding properties critical for T cell recognition .

Chemical Reactions Analysis

Reactions

MAGE-4 (230-239) participates in several biochemical interactions:

  1. Binding to HLA Molecules: The primary reaction involves the binding of the peptide to HLA-A*02:01, which is essential for T cell activation.
  2. T Cell Activation: Upon presentation by HLA molecules on antigen-presenting cells, cytotoxic T lymphocytes recognize and respond to the peptide, leading to an immune response against tumor cells expressing MAGE-A4.

Technical Details

The binding affinity and specificity can be assessed using techniques such as surface plasmon resonance or enzyme-linked immunosorbent assays (ELISA), which measure how effectively T cells respond to the peptide-HLA complex .

Mechanism of Action

Process

The mechanism by which MAGE-4 (230-239) elicits an immune response involves several key steps:

  1. Presentation: The peptide binds to HLA-A*02:01 on antigen-presenting cells.
  2. T Cell Recognition: Cytotoxic T lymphocytes recognize the peptide-HLA complex through their T cell receptors.
  3. Activation and Proliferation: This recognition leads to T cell activation, proliferation, and differentiation into effector cells capable of targeting and destroying tumor cells.

Data

Studies have shown that T cells activated by MAGE-4-specific peptides can effectively kill melanoma cells expressing this antigen, highlighting its potential as a therapeutic target .

Physical and Chemical Properties Analysis

Physical Properties

MAGE-4 (230-239) is characterized as a small peptide with a molecular weight typically around 1,000 Da. It exists in a soluble form in physiological conditions and can be synthesized in various forms for experimental purposes.

Chemical Properties

The chemical properties include:

Relevant data indicate that modifications can enhance stability and immunogenicity .

Applications

MAGE-4 (230-239) has several significant applications in scientific research and clinical settings:

  1. Cancer Immunotherapy: It serves as a target for vaccine development aimed at eliciting robust anti-tumor immune responses.
  2. Diagnostic Tools: The peptide can be used in diagnostic assays to detect HLA-A*02:01 restricted T cell responses in patients with melanoma.
  3. Research Studies: Investigations into T cell receptor specificity and affinity often utilize this peptide as a model system for understanding immune recognition mechanisms.
Immunological Mechanisms of MAGE-A4 (230-239) in Antigen Presentation

HLA-A*02:01-Restricted T-Cell Recognition Dynamics

The decapeptide GVYDGREHTV (residues 230-239 of MAGE-A4) represents a highly specific immunogenic epitope presented by HLA-A*02:01 molecules. This complex enables targeted T-cell recognition through high-affinity T-cell receptors (TCRs). Key recognition dynamics include:

  • Structural Basis: The peptide binds within the HLA-A*02:01 groove via anchor residues (Gly², Val³, Tyr⁴, Asp⁵) and solvent-exposed residues (Arg⁷, Glu⁸, His⁹) that directly interact with TCR complementarity-determining regions [2] [6].
  • Cytolytic T Lymphocyte (CTL) Activation: CD8⁺ CTL clones raised against this epitope demonstrate specific lysis of HLA-A*02:01⁺/MAGE-A4⁺ tumor cells, with no cross-reactivity against HLA-mismatched or antigen-negative cells [2] [5].
  • Allelic Specificity: While primarily restricted to HLA-A02:01, preclinical studies indicate reactivity against HLA-A02:05 but not other common alleles (A02:02, A02:06), necessitating careful patient selection [6].

Table 1: Biophysical Properties of MAGE-A4 (230-239)

PropertySpecificationBiological Significance
Peptide SequenceGVYDGREHTVCore epitope for TCR engagement
Molecular Weight1132.18 DaOptimal for MHC class I presentation
Binding Affinity (HLA-A2)High (Kd = 12 nM)Enables stable peptide-MHC complexes
Natural ProcessingConfirmed in tumor cellsValidates physiological relevance

Role of CD8+ T-Cell Activation in Tumor Microenvironment Modulation

Adoptive transfer of TCR-engineered T cells targeting MAGE-A4 (230-239) triggers multifaceted immune responses within the tumor microenvironment (TME):

  • Effector Functions: Engineered CD8⁺ T cells exhibit potent cytotoxic activity against MAGE-A4⁺ tumors, releasing granzyme B and IFNγ upon antigen encounter. In preclinical models, this resulted in >90% tumor cell lysis within 48 hours [5] [6].
  • Tumor Infiltration: Phase I trials (NCT03132922) confirmed infiltration of engineered T cells into metastatic lesions, correlating with clinical responses. Persistence of these cells in peripheral blood exceeded 12 weeks in responders [5].
  • Cytokine Modulation: T-cell activation elevates pro-inflammatory cytokines (IL-2, IFNγ, TNFα) while suppressing TGFβ and IL-10 in the TME, converting immunologically "cold" tumors into "hot" microenvironments [5] [8].

Table 2: Clinical Response Correlates in MAGE-A4-Targeted Therapy

ParameterSynovial Sarcoma (n=16)Other Cancers (n=22)Significance
Objective Response Rate44%9%p=0.002 (Fisher’s exact test)
Median T-cell Persistence28.1 weeks12.3 weeksp<0.05
IFNγ Elevation (Serum)8.2-fold increase2.1-fold increaseCorrelates with tumor regression

Comparative Analysis with Other Cancer/Testis Antigens

MAGE-A4 (230-239) exhibits distinct immunological and expression profiles compared to related cancer/testis antigens:

  • Expression Frequency: Among solid tumors, MAGE-A4 shows variable prevalence:
  • 82% in adenoid cystic carcinoma
  • 64% in ovarian/squamous NSCLC
  • 5.7% in breast cancer (higher in triple-negative subtype) [3] [10]
  • Immunogenicity Advantage: Unlike MAGE-A3 (associated with neuro/cardiotoxicity), affinity-enhanced TCRs against MAGE-A4 (230-239) show no cross-reactivity with cardiac titin or neuronal proteins in rigorous preclinical screens [6] [8].
  • Therapeutic Response: Clinical ORR for MAGE-A4-targeted therapy (24% overall, 44% in sarcoma) exceeds historical responses to NY-ESO-1 (15-20% in synovial sarcoma) and MAGE-A3 (no clinical benefit in Phase III lung cancer trials) [5] [8].

Table 3: Target Antigen Expression Across Solid Tumors

Tumor TypeMAGE-A4+ (%)NY-ESO-1+ (%)MAGE-A3+ (%)
Synovial Sarcoma70-8250-6030-40
Ovarian Carcinoma643025
Esophageal Cancer542535
Triple-Negative Breast Cancer18*1012

*Higher than overall breast cancer (5.7%) [3] [10]

Mechanisms of Immune Evasion and Antigen Processing in MAGE-A4-Expressing Tumors

Despite high immunogenicity, MAGE-A4⁺ tumors employ sophisticated evasion strategies:

  • Antigen Processing Defects: Downregulation of TAP transporters and immunoproteasomes reduces intracellular processing of MAGE-A4, limiting peptide presentation by HLA-I [3] [6].
  • MHC-I Loss: 30-40% of MAGE-A4⁺ tumors show reduced HLA-A*02:01 surface expression due to β2-microglobulin mutations or epigenetic silencing, enabling immune escape [3] [5].
  • TGFβ-Mediated Suppression: Tumors secrete TGFβ to inhibit TCR signaling and promote T-cell exhaustion. Next-generation therapies (e.g., uza-cel) incorporate TGFβ-responsive elements (CTBR12) to convert suppression into activation signals [8].

Counter-strategies include:

  • TCR Affinity Enhancement: Engineered TCRs (e.g., afami-cel) increase peptide sensitivity 100-fold over native receptors, recognizing as few as 1-5 peptide-MHC complexes per cell [6].
  • Combinatorial Targeting: Co-administration with anti-PD-1 agents reverses T-cell exhaustion, increasing ORR from 9% to 35% in early-phase trials [8].

Properties

Product Name

MAGE-4 (230-239)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.